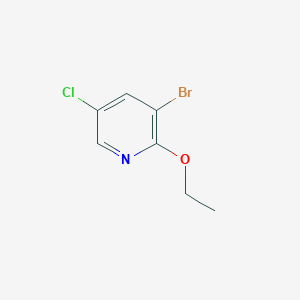

3-Bromo-5-chloro-2-ethoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-ethoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-2-11-7-6(8)3-5(9)4-10-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYBLESMIVPANA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300980 | |

| Record name | 3-Bromo-5-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943153-41-1 | |

| Record name | 3-Bromo-5-chloro-2-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943153-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity of 3 Bromo 5 Chloro 2 Ethoxypyridine

Electrophilic and Nucleophilic Reactivity of Halogenated Pyridines

The reactivity of halogenated pyridines is a nuanced interplay of electronic effects exerted by the nitrogen heteroatom and the halogen substituents. These factors govern the susceptibility of the pyridine (B92270) ring to both electrophilic and nucleophilic attack.

Influence of Halogen Substituents on Ring Electron Density

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons through an inductive effect. nih.govuoanbar.edu.iq This deactivation is further intensified by the presence of halogen substituents. Halogens exert a dual electronic effect on the pyridine ring: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). libretexts.org

The positions ortho and para to the halogen are less deactivated than the meta position because of the resonance donation. youtube.com In the context of 3-bromo-5-chloro-2-ethoxypyridine, both the bromine at C3 and the chlorine at C5 will inductively withdraw electron density, significantly reducing the ring's nucleophilicity. The nitrogen atom further deactivates the ring, particularly at the C2, C4, and C6 positions. nih.govstackexchange.com

Role of the Ethoxy Group in Directing Substitutions

In contrast to the deactivating halogens, the ethoxy group at the C2 position is a strongly activating group. wikipedia.org The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be donated into the pyridine ring through resonance (+M effect). This electron donation increases the electron density of the ring, making it more susceptible to electrophilic attack.

The ethoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. youtube.com In this compound, the position para to the ethoxy group is C5, which is occupied by a chlorine atom. The positions ortho to the ethoxy group are C3 (occupied by bromine) and the nitrogen atom. Therefore, the activating effect of the ethoxy group will primarily increase the electron density at the C3 and C5 positions. However, the presence of the halogen substituents at these positions complicates the reactivity, often leading to substitution at other available positions or requiring specific reaction conditions to overcome the deactivating effects.

For nucleophilic aromatic substitution (SNAr), the pyridine ring's electron-deficient nature, enhanced by the halogens, makes it a good substrate. quimicaorganica.org Leaving groups at the C2 and C4 positions are particularly susceptible to displacement by nucleophiles. uoanbar.edu.iqquimicaorganica.org The ethoxy group at C2, while generally considered an activating group for electrophilic attack, can also influence nucleophilic attack by affecting the stability of the Meisenheimer-like intermediates formed during the reaction.

Transition-Metal Catalyzed Cross-Coupling Reactions

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly valuable for the functionalization of halogenated pyridines like this compound. wildlife-biodiversity.com These reactions offer a versatile platform for introducing a wide array of substituents onto the pyridine core.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the arylation, vinylation, and alkynylation of haloheterocycles. lumenlearning.comthieme-connect.de The Suzuki-Miyaura coupling, which utilizes organoboron reagents, and the Negishi coupling, which employs organozinc reagents, are two prominent examples. lumenlearning.comorganic-chemistry.org

The general applicability of these reactions to substrates like this compound allows for the selective formation of new bonds at the positions of the halogen atoms. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivities. nih.govnih.gov

Mechanistic Pathways: Oxidative Addition, Transmetalation, Reductive Elimination

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally proceeds through a sequence of three key elementary steps: lumenlearning.comnih.govlibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-pyridine (R-X, where R is the pyridyl group and X is Br or Cl) to form a Pd(II) intermediate (R-Pd-X). This step involves the insertion of the palladium into the carbon-halogen bond and is often the rate-determining step of the catalytic cycle. libretexts.org The reactivity of the carbon-halogen bond in this step typically follows the order C-I > C-Br > C-Cl. acs.org

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (R-Pd-R'). A base is often required in the Suzuki-Miyaura reaction to facilitate this step. libretexts.org

Reductive Elimination: The two organic groups (R and R') on the palladium center couple and are eliminated from the metal, forming the desired cross-coupled product (R-R') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Regioselectivity and Orthogonal Reactivity of Bromine and Chlorine

In dihalogenated pyridines such as this compound, the difference in reactivity between the carbon-bromine and carbon-chlorine bonds allows for selective, or "orthogonal," cross-coupling reactions. The C-Br bond is generally more reactive towards oxidative addition with palladium catalysts than the C-Cl bond due to its lower bond dissociation energy. acs.org

This difference in reactivity can be exploited to perform sequential cross-coupling reactions. For instance, a Suzuki-Miyaura or Negishi coupling can be performed selectively at the more reactive C3-Br position, leaving the C5-Cl position intact for a subsequent, different cross-coupling reaction under more forcing conditions or with a catalyst system more active towards C-Cl bond activation. nih.gov This stepwise functionalization provides a powerful strategy for the synthesis of complex, polysubstituted pyridines.

The regioselectivity of the initial cross-coupling is also influenced by the electronic and steric environment of the halogen atoms. thieme-connect.de In the case of this compound, the C3 position is adjacent to the ethoxy group, which could sterically hinder the approach of the bulky palladium catalyst, potentially influencing the relative rates of reaction at the C3 and C5 positions. However, the inherent higher reactivity of the C-Br bond is typically the dominant factor in determining the site of the initial coupling.

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is a key consideration. Generally, the C-Br bond is more susceptible to oxidative addition to a low-valent metal center than the C-Cl bond. This inherent reactivity difference can be exploited to achieve selective functionalization at the 3-position.

Classic copper-mediated transformations such as the Ullmann reaction, which facilitates the coupling of aryl halides to form biaryl compounds or diaryl ethers, are expected to proceed with a preference for the C-Br bond. capes.gov.brnih.gov For instance, in the presence of a copper catalyst, this compound would likely undergo coupling with an alcohol or phenol (B47542) at the 3-position, leaving the chloro-substituent intact for subsequent transformations.

The Sonogashira coupling, a copper and palladium co-catalyzed reaction, enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. mdpi.comnih.govrsc.org When applied to this compound, this reaction is anticipated to selectively form a 3-alkynyl-5-chloro-2-ethoxypyridine derivative. The catalytic cycle typically involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(0) complex that has undergone oxidative addition with the aryl halide. rsc.org The higher reactivity of the C-Br bond towards oxidative addition with palladium(0) dictates the regioselectivity of this transformation.

More recent developments in copper-catalyzed cross-coupling reactions, such as the coupling of organoboranes with heteroaryl bromides, further expand the synthetic potential. nih.govnih.gov These methods, often proceeding under milder conditions than traditional palladium-catalyzed Suzuki couplings, could be employed to introduce alkyl or aryl groups at the 3-position of the target molecule.

A summary of expected copper-mediated coupling reactions is presented in Table 1.

Table 1: Expected Regioselective Copper-Mediated Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Expected Product Structure |

| Ullmann Coupling | R-OH (Alcohol/Phenol) | 3-Aryloxy/Alkoxy-5-chloro-2-ethoxypyridine |

| Sonogashira Coupling | R-C≡CH (Terminal Alkyne) | 3-Alkynyl-5-chloro-2-ethoxypyridine |

| Suzuki-Type Coupling | R-B(OR)₂ (Boronic acid/ester) | 3-Aryl/Alkyl-5-chloro-2-ethoxypyridine |

Nickel-Catalyzed Transformations

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. researchgate.net Two of the most prominent nickel-catalyzed transformations are the Kumada and Negishi couplings.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. researchgate.net For this compound, a nickel-catalyzed Kumada coupling with an alkyl or aryl Grignard reagent (R-MgX) would be expected to selectively substitute the bromine atom, yielding a 3-substituted-5-chloro-2-ethoxypyridine. The chemoselectivity for the C-Br bond over the C-Cl bond is a well-established principle in such cross-coupling reactions.

Similarly, the Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This reaction is known for its high functional group tolerance. The nickel-catalyzed Negishi coupling of this compound with an organozinc reagent (R-ZnX) would also be predicted to occur selectively at the 3-position.

The general mechanisms for these nickel-catalyzed couplings involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial and regiochemistry-determining step is the oxidative addition of the nickel(0) catalyst into the carbon-halogen bond, which is significantly more facile for the C-Br bond than the C-Cl bond.

Table 2 summarizes the anticipated outcomes of nickel-catalyzed transformations.

Table 2: Predicted Nickel-Catalyzed Transformations of this compound

| Reaction Name | Reagent | Expected Product Structure |

| Kumada Coupling | R-MgX (Grignard Reagent) | 3-Aryl/Alkyl-5-chloro-2-ethoxypyridine |

| Negishi Coupling | R-ZnX (Organozinc Reagent) | 3-Aryl/Alkyl-5-chloro-2-ethoxypyridine |

Organometallic and Dearomatization Approaches

Regioselective Metalation (e.g., Lithiation, Magnesiation) of Halo-Alkoxypyridines

While direct studies on this compound are not prevalent, research on the closely related 3-chloro-2-ethoxypyridine (B70323) offers significant insight. It has been demonstrated that regioselective lithiation of 3-chloro-2-ethoxypyridine can be achieved at the 4-position using n-butyllithium (n-BuLi). This regioselectivity is driven by the directing effect of the 2-ethoxy group.

Generation and Reactivity of 3,4-Pyridyne Intermediates (e.g., from 3-chloro-2-ethoxypyridine)

The 4-lithiated intermediate generated from 3-chloro-2-ethoxypyridine serves as a precursor to a highly reactive 3,4-pyridyne intermediate. Upon warming, this lithiated species can undergo elimination of lithium chloride to form the pyridyne.

The in situ generated 3,4-pyridyne is a potent electrophile and can be trapped by a variety of nucleophiles and cycloaddition partners. The presence of the 2-ethoxy group can influence the regioselectivity of nucleophilic addition to the pyridyne. For instance, the addition of Grignard reagents has been shown to occur regioselectively at the 4-position, likely due to a coordinating effect of the ethoxy group which stabilizes the resulting 3-magnesiated species. Subsequent quenching with an electrophile allows for the introduction of a second substituent at the 3-position, leading to highly decorated 2,3,4-trisubstituted pyridines.

This methodology has been successfully applied to the synthesis of a range of polyfunctional pyridines through the trapping of the pyridyne intermediate with aryl and alkylmagnesium halides, as well as magnesium thiolates.

Dearomatization-Rearomatization Strategies for Functionalization

Dearomatization-rearomatization strategies represent an increasingly important approach for the functionalization of heteroaromatic compounds. This method involves the temporary disruption of the aromatic system to enable reactions that are not possible on the parent arene, followed by a rearomatization step to restore the stable aromatic core.

For a substrate like this compound, such a strategy could involve an initial dearomatizing event, for example, through a [3+2] cycloaddition reaction across the C4-C5 double bond. The resulting non-aromatic bicyclic intermediate would possess altered reactivity, potentially allowing for stereoselective functionalization. A subsequent elimination or rearrangement reaction would then lead to rearomatization, yielding a functionalized pyridine derivative. While specific examples for this compound are not documented, the general principles of this strategy suggest a promising, albeit underexplored, avenue for the derivatization of this scaffold.

Radical Functionalization Pathways

Radical reactions offer a complementary approach to traditional ionic and transition-metal-catalyzed methods for the functionalization of heterocycles. For electron-deficient systems like pyridines, radical additions, particularly under Minisci-type conditions, are a powerful tool for C-H functionalization.

In the case of this compound, the pyridine ring is rendered electron-deficient by the nitrogen atom and the two halogen substituents. This electronic nature makes it a suitable substrate for nucleophilic radical attack. The most likely positions for radical addition would be the C-4 and C-6 positions, which are ortho and para to the ring nitrogen and activated towards such attack. The relative directing effects of the bromo, chloro, and ethoxy groups would influence the regiochemical outcome.

Modern photocatalytic methods have greatly expanded the scope of radical reactions, allowing for the generation of a wide variety of radical species under mild conditions. researchgate.net It is conceivable that a photocatalytic approach could be used to generate alkyl or other carbon-centered radicals that would add to the pyridine ring of this compound. For example, a photo-induced halopyridylation of an alkene could potentially be initiated from the bromo- or chloro-substituent, leading to a pyridyl radical that could engage in further reactions. researchgate.net However, direct C-H functionalization via a radical pathway at the C-4 or C-6 positions remains a more probable scenario based on established reactivity patterns of pyridines.

A summary of potential radical functionalization approaches is given in Table 3.

Table 3: Potential Radical Functionalization Pathways for this compound

| Reaction Type | Radical Source | Expected Position of Functionalization |

| Minisci Reaction | Alkyl radicals (from carboxylic acids, etc.) | C-4 and/or C-6 |

| Photocatalytic C-H Functionalization | Various radical precursors | C-4 and/or C-6 |

Applications of 3 Bromo 5 Chloro 2 Ethoxypyridine As a Strategic Synthetic Intermediate

A Versatile Scaffold for Complex Heterocyclic Architectures

The presence of multiple reactive sites on the 3-Bromo-5-chloro-2-ethoxypyridine ring system allows for its elaboration into a wide array of more complex heterocyclic structures. The differential reactivity of the bromine and chlorine substituents, coupled with the directing effects of the ethoxy group and the ring nitrogen, enables chemists to perform selective and sequential reactions.

Crafting Poly-substituted Pyridine (B92270) Derivatives

The synthesis of poly-substituted pyridines is a significant endeavor in organic chemistry, as these motifs are prevalent in a vast number of biologically active compounds and functional materials. This compound serves as an excellent starting material for accessing such derivatives. The bromine atom at the 3-position and the chlorine atom at the 5-position can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, leading to the generation of diverse libraries of poly-substituted pyridines.

For instance, the inherent reactivity differences between C-Br and C-Cl bonds often allow for selective cross-coupling at the more reactive C-Br position, leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the controlled assembly of highly substituted pyridine cores.

Forging Fused Heterocyclic Ring Systems

Beyond simple substitution, this compound is a valuable precursor for the construction of fused heterocyclic ring systems. These systems, where the pyridine ring is annulated with other rings, are of great interest due to their prevalence in natural products and pharmaceuticals. The strategic placement of the halogen atoms on the pyridine ring allows for intramolecular cyclization reactions to form bicyclic and polycyclic heteroaromatic compounds.

For example, after functionalization of the 3- and 5-positions with appropriate side chains, intramolecular Heck reactions or other cyclization strategies can be employed to construct fused ring systems such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, or pyrrolo[2,3-b]pyridines. The ethoxy group at the 2-position can also play a role in these transformations, either by influencing the regioselectivity of the reactions or by serving as a handle for further modifications.

A Precursor in the Landscape of Medicinal Chemistry Research (Non-Clinical)

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The ability to precisely decorate the pyridine ring with various functional groups makes this compound an attractive starting point for the synthesis of novel drug candidates in a non-clinical research setting.

Designing and Synthesizing Novel Drug Scaffolds and Ligands

In the early stages of drug discovery, the exploration of new chemical space is crucial for identifying novel hits and leads. This compound provides a versatile platform for the design and synthesis of new drug scaffolds. By leveraging the selective functionalization of the C-Br and C-Cl bonds, medicinal chemists can systematically modify the pyridine core to optimize its interaction with biological targets.

The introduction of diverse substituents through cross-coupling reactions allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective drug candidates. The resulting poly-substituted pyridines can be designed to mimic known pharmacophores or to explore novel binding modes with target proteins.

Integration into Known Biologically Active Frameworks

In addition to the development of entirely new scaffolds, this compound can be used to modify and enhance the properties of known biologically active frameworks. By incorporating this dihalogenated pyridine moiety into existing drug molecules, researchers can explore the impact of this substitution pattern on biological activity.

This approach, known as scaffold hopping or lead optimization, can lead to the discovery of second-generation drugs with improved efficacy, selectivity, or pharmacokinetic profiles. The versatility of this compound allows for its integration into a wide range of molecular architectures, making it a valuable tool for medicinal chemists seeking to expand the therapeutic potential of existing drug classes.

An Intermediate in the Quest for Advanced Agrochemicals

The development of new and effective agrochemicals is essential for ensuring global food security. Pyridine-based compounds have a long history of use as herbicides, insecticides, and fungicides. The unique substitution pattern of this compound makes it a promising intermediate for the synthesis of next-generation agrochemicals.

The presence of two halogen atoms provides opportunities for the introduction of toxophoric groups that are responsible for the desired biological activity. Furthermore, the ethoxy group can be modified to fine-tune the compound's physical properties, such as its uptake and translocation in plants or its environmental persistence. Research in this area focuses on the synthesis of novel pyridine derivatives and their evaluation for herbicidal, insecticidal, or fungicidal activity. For example, related 3-chloropyridinyl derivatives are key components in certain modern insecticides. chemicalbook.com The ability to systematically modify the structure of this compound allows for a rational approach to the design of new agrochemicals with improved efficacy and a more favorable environmental profile.

Contributions to Materials Science and Catalysis

The application of this compound in the fields of materials science and catalysis appears to be an underexplored area of research, as indicated by the lack of specific documentation.

There are no specific reports in the surveyed literature that describe the use of this compound for the synthesis of pyridine-based ligands for transition metal catalysis. The synthesis of such ligands is a significant area of research, but the involvement of this particular compound as a precursor has not been documented.

The investigation into the use of this compound in the development of functional organic materials, such as polymers or materials with specific electronic or optical properties, did not yield any concrete examples. The potential for this compound to serve as a building block in materials science remains speculative in the absence of dedicated research findings.

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) Calculations for Reactive Site Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 3-Bromo-5-chloro-2-ethoxypyridine, DFT calculations would be employed to optimize the molecular geometry, determining the most stable arrangement of its atoms in three-dimensional space.

The primary application of DFT in this context is the prediction of reactive sites for electrophilic and nucleophilic attack. By calculating the distribution of electron density, one can identify electron-rich areas susceptible to attack by electrophiles and electron-poor areas prone to attack by nucleophiles. The presence of electron-withdrawing groups (bromo and chloro) and an electron-donating group (ethoxy) on the pyridine (B92270) ring creates a complex electronic landscape. DFT calculations can precisely map this landscape, predicting, for instance, whether substitution is more likely to occur at the remaining unsubstituted carbon atom on the ring or if reactions will target one of the halogen atoms.

Analysis of Electron Density Maps and Fukui Indices

To quantify the reactivity predictions from DFT, several analyses can be performed:

Electron Density Maps: These are three-dimensional representations of the electron probability around the molecule. Regions of high electron density (often visualized in red or orange) indicate nucleophilic centers, while regions of low electron density (blue or green) suggest electrophilic centers.

Fukui Indices: This is a more quantitative measure of reactivity derived from conceptual DFT. The Fukui function, ƒ(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes.

ƒ+(r) predicts the most likely site for a nucleophilic attack.

ƒ-(r) predicts the most likely site for an electrophilic attack.

ƒ0(r) predicts the most likely site for a radical attack.

For this compound, one would expect the Fukui indices to highlight the relative reactivity of the different positions on the pyridine ring, as well as the halogen and oxygen atoms.

Below is a hypothetical table illustrating the kind of data that would be generated from a Fukui analysis for this compound. The values represent the condensed Fukui indices for each atom.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

| N1 | 0.05 | 0.15 | 0.10 |

| C2 | 0.10 | 0.08 | 0.09 |

| C3 | 0.12 | 0.05 | 0.085 |

| C4 | 0.25 | 0.18 | 0.215 |

| C5 | 0.08 | 0.10 | 0.09 |

| C6 | 0.20 | 0.12 | 0.16 |

| Br | 0.03 | 0.07 | 0.05 |

| Cl | 0.04 | 0.09 | 0.065 |

| O | 0.09 | 0.11 | 0.10 |

| C (ethoxy) | 0.02 | 0.03 | 0.025 |

| C (ethoxy) | 0.02 | 0.02 | 0.02 |

| Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound. |

Molecular Modeling and Dynamics Simulations

While quantum chemical studies focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's movement and interactions over time.

Prediction of Conformational Preferences and Steric Effects

The ethoxy group attached to the pyridine ring is not rigid and can rotate around the C-O bond. Molecular mechanics or DFT calculations can be used to perform a conformational analysis. By rotating the dihedral angle of the ethoxy group and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to the most stable conformations of the molecule.

This analysis is crucial for understanding steric effects. The size and orientation of the ethoxy group can influence how the molecule interacts with other molecules, such as substrates, catalysts, or biological receptors. For instance, the preferred conformation might sterically hinder access to one of the adjacent ring positions, thereby influencing its reactivity.

Computational Electrochemistry for Reaction Thermodynamics (e.g., oxidative addition)

Computational electrochemistry uses theoretical methods to predict the thermodynamic and kinetic parameters of electrochemical reactions. For a halogenated compound like this compound, a key reaction of interest is oxidative addition, which is often a crucial step in cross-coupling reactions.

By calculating the Gibbs free energy of the reactants and products, the thermodynamic feasibility of the oxidative addition of the C-Br or C-Cl bond to a metal center (e.g., Palladium) can be predicted. These calculations can help determine which of the two halogen-carbon bonds is more likely to react under specific electrochemical conditions.

Structure-Reactivity Relationship Modeling

While a full Quantitative Structure-Activity Relationship (QSAR) study would require a dataset of multiple compounds and their measured activities, the principles of structure-reactivity relationships can be applied to understand this compound.

The electronic properties (electron-withdrawing/donating nature of substituents) and steric properties (size of substituents) are key descriptors that govern reactivity. For this molecule, a qualitative analysis would involve considering:

Inductive Effects: The electronegative bromine, chlorine, and nitrogen atoms pull electron density away from the pyridine ring through the sigma bonds.

Mesomeric (Resonance) Effects: The lone pairs on the nitrogen and oxygen atoms can be delocalized into the ring, donating electron density. The halogens can also exhibit a weak +M effect.

Steric Hindrance: The ethoxy group and the bromine atom adjacent to the nitrogen may sterically hinder reactions at those positions.

By combining the insights from quantum chemical calculations (e.g., electrostatic potential maps, orbital energies) and molecular modeling (conformational analysis), a comprehensive picture of the structure-reactivity relationship for this compound can be developed. This model would predict the most probable sites for various types of chemical transformations.

Predictive Models for Regioselectivity in Functionalization Reactions

A key challenge in the synthesis of polysubstituted pyridines is controlling the position of incoming functional groups. For derivatives like this compound, reactions that proceed through a 3,4-pyridyne intermediate are of significant interest. The regioselectivity of nucleophilic attack on this transient species can be predicted and explained using the aryne distortion model. nih.gov

The aryne distortion model posits that substituents on the aryne ring can distort the geometry of the triple bond, leading to a non-equivalent distribution of electron density and bond angles. The more linearized carbon atom of the aryne possesses greater p-character and is consequently more electropositive, making it the preferred site for nucleophilic attack. nih.govresearchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, can predict the extent of this distortion. For 3,4-pyridynes, electron-withdrawing substituents at the C5 position, such as the bromo and chloro groups in the target molecule, are predicted to cause a flattening of the bond angle at the C3 position. This makes C3 the more electropositive and sterically accessible site for attack by a nucleophile. nih.gov

The influence of the C5-bromo substituent has been shown to be significant in directing the regioselectivity of the reaction. In studies on a closely related 5-bromo-3,4-pyridyne, a reversal of selectivity was observed compared to the unsubstituted 3,4-pyridyne. The presence of the bromine atom at the 5-position consistently favored the addition of various nucleophiles at the C3 position. nih.gov This directing effect is attributed to the inductive electron-withdrawing nature of the bromine atom, which polarizes the pyridyne bond. nih.gov

The predictive power of this model is evident in the experimental outcomes with different nucleophiles. The data below illustrates the regioselectivity observed in reactions with a 5-bromo-3,4-pyridyne intermediate, demonstrating a consistent preference for C3 functionalization.

| Nucleophilic Trapping Agent | Ratio of C4:C3 Adducts | Major Product |

|---|---|---|

| N-Methylaniline | 1 : 5.8 | C3 Adduct |

| Morpholine | 1 : 2.9 | C3 Adduct |

| 1,3-Dimethyl-2-imidazolidinone (DMI) | Exclusive C3 Adduct | C3 Adduct |

| N-tert-Butyl-α-phenylnitrone | 1 : 3.3 | C3 Adduct |

| 2-Methoxyfuran | 1 : 1.7 | C3 Adduct |

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry also provides profound insights into the reaction pathways and the structures of high-energy intermediates and transition states that are often difficult or impossible to observe experimentally. For the functionalization of this compound, a plausible mechanism involves the in-situ generation of a transient 5-bromo-3,4-pyridyne intermediate.

The proposed mechanism for a difunctionalization reaction proceeds as follows:

Lithiation and Transmetalation: The reaction is initiated by regioselective lithiation, likely at the C4 position, facilitated by the directing effect of the adjacent chloro and ethoxy groups. This is followed by transmetalation with a magnesium reagent.

Formation of the Pyridyne Intermediate: Upon heating, the organomagnesium intermediate undergoes elimination to form the highly reactive 5-bromo-3,4-pyridyne.

Nucleophilic Addition: A nucleophile, such as a Grignard reagent, then attacks the pyridyne. Based on the aryne distortion model, the attack is computationally predicted and experimentally observed to occur preferentially at the C3 position. nih.gov This step proceeds through a transition state where the new carbon-carbon bond is forming.

Electrophilic Quench: The resulting 3-pyridylmagnesium species is then quenched by an electrophile, leading to the final 3,4-difunctionalized pyridine product.

DFT calculations can be employed to model the geometry of the key 5-bromo-3,4-pyridyne intermediate. These calculations reveal the distortion of the bond angles at C3 and C4, which is the root cause of the observed regioselectivity. nih.gov The computed structures show that electron-withdrawing substituents like bromine at the C5 position lead to a more linearized C-C-C bond angle at C3 compared to C4, supporting the preferential nucleophilic attack at this site. nih.govacrospharmatech.com

Furthermore, computational analysis of the transition states for nucleophilic addition can elucidate the energy barriers for attack at both the C3 and C4 positions. The calculated lower activation energy for the transition state leading to C3 addition would provide quantitative support for the experimentally observed product ratios. While specific energy values for this compound are not detailed in the literature, the principles from related systems strongly suggest a lower energy pathway for C3 functionalization. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For any new derivative synthesized from 3-bromo-5-chloro-2-ethoxypyridine, NMR provides crucial information about the carbon-hydrogen framework.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers the initial and most fundamental structural insights.

In a hypothetical novel derivative, the ¹H NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), their integration (number of protons), and their proximity to other protons (spin-spin coupling). For instance, the ethoxy group (-OCH₂CH₃) would typically present as a quartet for the methylene (B1212753) (CH₂) protons coupled to the methyl (CH₃) protons, which in turn would appear as a triplet. The aromatic protons on the pyridine (B92270) ring would exhibit specific coupling patterns and chemical shifts depending on the nature and position of new substituents introduced in a derivative.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. In derivatives of this compound, each carbon atom, from the ethoxy group to the substituted pyridine ring, would correspond to a unique signal. The chemical shifts of the ring carbons would be particularly sensitive to the electronic effects (inductive and resonance) of any new functional groups, providing evidence of successful derivatization.

For complex derivatives where 1D NMR spectra may be ambiguous, two-dimensional (2D) NMR experiments are employed to map out atomic connectivity. researchgate.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net A COSY spectrum of a derivative would show cross-peaks connecting, for example, the methylene and methyl protons of the ethoxy group, and adjacent protons on the pyridine ring, confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond C-H coupling). sdsu.edumagritek.com An HSQC spectrum is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For any new side chain or modification, HSQC confirms the direct C-H bonds.

Mass Spectrometry (MS) for Molecular Confirmation and Reaction Monitoring

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of a newly synthesized derivative with high accuracy. By measuring the mass to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For any derivative of this compound, obtaining an HRMS value that matches the calculated mass for the expected molecular formula provides unequivocal confirmation of its identity.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that separate components of a mixture before their detection by mass spectrometry. researchgate.net

In the synthesis of derivatives from this compound, LC-MS is frequently used to monitor the progress of a chemical reaction. Small aliquots of the reaction mixture can be analyzed to track the consumption of starting materials and the formation of the desired product in real-time. This allows for optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, LC-MS can help identify the presence of reaction intermediates or by-products, offering mechanistic insights into the chemical transformation. For more volatile and thermally stable derivatives, GC-MS serves a similar purpose.

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

While NMR and MS provide definitive structural information for molecules in the gas or solution phase, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

If a novel derivative of this compound can be grown as a single crystal of sufficient quality, X-ray diffraction analysis would provide the ultimate proof of its structure. It would reveal the three-dimensional arrangement of the atoms, including the planarity of the pyridine ring and the conformation of any substituents. For example, a crystal structure of a derivative was reported for a related compound, 9-(3-bromo-5-chloro-2-hydroxy-phenyl)-10-(2-hydroxy-eth-yl)-3,3,6,6-tetra-methyl-3,4,6,7,9,10-hexa-hydro-acridine-1,8(2H,5H)-dione, which confirmed the connectivity and stereochemistry of the complex molecule. nih.gov Such analysis for a direct derivative of this compound would similarly provide invaluable data on its solid-state conformation and packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Research Products

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a molecule. In the context of this compound, these techniques are invaluable for confirming the presence of key structural motifs resulting from its synthesis. The vibrational spectrum of a molecule is unique and is determined by the masses of the atoms, the geometry of the molecule, and the strength of the chemical bonds.

The vibrational modes of the pyridine ring, along with those of its substituents (bromo, chloro, and ethoxy groups), give rise to a characteristic pattern of absorption and scattering bands in the IR and Raman spectra, respectively. The C₂ᵥ point-group symmetry of the parent pyridine molecule results in 27 fundamental vibrations, all of which are Raman active, with 24 being IR active. aps.org Substitution on the pyridine ring, as in the case of this compound, lowers the molecular symmetry, which can lead to changes in the activities and frequencies of these vibrational modes.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation by the molecule is measured as a function of frequency. The resulting spectrum provides information about the vibrational modes that involve a change in the dipole moment of the molecule. For this compound, the IR spectrum is expected to exhibit characteristic bands for the C-H, C-N, C-O, C-Br, and C-Cl bonds, as well as for the pyridine ring itself.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum provides information about vibrational modes that involve a change in the polarizability of the molecule. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for molecules with lower symmetry like this compound, many vibrations are both IR and Raman active.

The table below outlines the expected characteristic vibrational frequencies for the key functional groups in this compound, based on established data for substituted pyridines and other organic molecules. aps.orgcdnsciencepub.comacs.orgcdnsciencepub.commdpi.com

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Pyridine Ring | C-H stretching | 3100-3000 | IR, Raman |

| C=C, C=N stretching | 1600-1400 | IR, Raman | |

| Ring breathing | ~1000 | Raman | |

| C-H in-plane bending | 1300-1000 | IR, Raman | |

| C-H out-of-plane bending | 900-650 | IR | |

| Ethoxy Group | C-H stretching (CH₃, CH₂) | 2980-2850 | IR, Raman |

| C-H bending (CH₃, CH₂) | 1470-1370 | IR, Raman | |

| C-O stretching | 1300-1200 (asymmetric), 1150-1050 (symmetric) | IR, Raman | |

| Halogen Substituents | C-Cl stretching | 800-600 | IR, Raman |

Chromatographic Techniques for Purification and Purity Assessment in Research Syntheses

Chromatography is an essential set of laboratory techniques used for the separation, identification, and purification of the components of a mixture. In the synthesis of this compound, chromatographic methods are crucial for isolating the desired product from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used for the separation of non-volatile or thermally labile compounds. It can be employed for both analytical purposes (to determine the purity of a sample) and preparative purposes (to purify a compound).

For the analysis of this compound, a reverse-phase HPLC method would typically be employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase, and a detector (commonly a UV-Vis detector) to monitor the eluting compounds. For preparative separations, a larger column and a fraction collector are used to isolate the purified compound.

Table 2: Typical HPLC Parameters for the Analysis of Substituted Pyridines

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., Waters X-bridge), 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis at a wavelength corresponding to the absorbance maximum of the compound |

| Flow Rate | 0.5 - 2.0 mL/min for analytical; higher for preparative |

| Injection Volume | 5 - 20 µL for analytical; larger for preparative |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a common analytical technique for separating and analyzing volatile compounds without decomposition. Given that substituted pyridines can be sufficiently volatile, GC is a suitable method for assessing the purity of this compound and for identifying any volatile impurities. nih.gov

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the analyte, carried by a carrier gas (the mobile phase), interacts with the stationary phase coated on the inside of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

The choice of the GC column is critical for achieving good separation. Both polar and non-polar capillary columns can be used for the analysis of substituted pyridines. nih.gov A flame ionization detector (FID) is commonly used for the detection of organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) can provide structural information for identification.

Table 3: Typical GC Parameters for the Analysis of Substituted Pyridines

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., DB-5 - non-polar, or a polar column) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C (or optimized based on analyte boiling point) |

| Oven Temperature Program | A temperature gradient (e.g., starting at 100 °C and ramping up to 280 °C) to ensure separation of compounds with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for FID) |

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic methodologies. Future research on 3-Bromo-5-chloro-2-ethoxypyridine is expected to focus on developing more environmentally benign synthetic pathways. This includes the exploration of alternative solvents to minimize the use of volatile organic compounds, the development of atom-economical reactions that maximize the incorporation of starting materials into the final product, and the use of renewable resources and energy-efficient reaction conditions. For instance, moving away from traditional heating methods towards microwave-assisted or mechanochemical synthesis could significantly reduce energy consumption and reaction times.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine (B92270) ring is a key area where novel catalytic systems can offer significant advantages. For this compound, the development of advanced catalysts could enable more selective and efficient transformations at the bromine and chlorine positions. Research into transition-metal catalysis, particularly with palladium, nickel, and copper, is likely to yield new cross-coupling methodologies for introducing a wide range of substituents. Furthermore, the exploration of photoredox catalysis and enzymatic transformations represents a frontier in the functionalization of such halogenated pyridines, offering mild reaction conditions and unique selectivities.

Integration with Flow Chemistry for Enhanced Efficiency and Safety

Flow chemistry, or continuous-flow synthesis, offers numerous benefits over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents and intermediates, and straightforward scalability. The integration of flow chemistry in the synthesis and functionalization of this compound is a significant emerging trend. A continuous flow protocol for related compounds, such as the preparation of benzyne (B1209423) from 1-bromo-2-iodobenzene (B155775) and iPrMgCl·LiCl, highlights the potential for generating reactive intermediates in a controlled manner. researchgate.net This approach could be adapted for the synthesis of this compound, potentially leading to higher yields, improved purity, and a safer manufacturing process.

Expansion of Applications in Diverse Chemical Fields

While this compound and its analogs have found use as intermediates in the pharmaceutical and agrochemical industries, there is considerable scope for expanding their applications. chemimpex.cominnospk.com Its unique substitution pattern makes it an attractive scaffold for the development of novel materials, such as organic light-emitting diodes (OLEDs) and other functional polymers. The exploration of its utility in the synthesis of new classes of ligands for catalysis and as a probe for biological systems could also open up new avenues of research. The closely related 3-Bromo-2-ethoxypyridine is already utilized in the development of anti-inflammatory and anti-cancer drugs, as well as in the formulation of pesticides and herbicides, suggesting a similar potential for its chloro-substituted counterpart. chemimpex.com

Synergistic Approaches Combining Synthetic and Computational Methodologies

The synergy between synthetic chemistry and computational modeling is a powerful tool for accelerating the discovery and optimization of new chemical entities and processes. In the context of this compound, computational studies, such as Density Functional Theory (DFT), can be employed to predict reactivity, elucidate reaction mechanisms, and design more efficient synthetic routes. For example, computational models could help in selecting the optimal catalyst for a specific functionalization reaction or in predicting the spectroscopic properties of novel derivatives. This integrated approach can significantly reduce the amount of empirical experimentation required, saving time and resources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5-chloro-2-ethoxypyridine, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution or halogenation of pyridine derivatives. For example, substituting a methoxy group with ethoxy in 3-bromo-5-chloro-2-methoxypyridine (a structural analog) requires alkoxide-mediated displacement under anhydrous conditions .

- Key Variables : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of ethoxide reagents. Yields vary from 50–85% depending on steric hindrance from adjacent halogens .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Techniques :

- NMR : NMR reveals ethoxy protons as a quartet (δ 1.3–1.5 ppm) and pyridine protons as deshielded singlets (δ 8.2–8.5 ppm). NMR confirms bromine and chlorine substitution via characteristic shifts (C-Br: ~105 ppm; C-Cl: ~140 ppm) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bromine at C3 vs. C5). SHELX software refines crystal structures using intensity data from single-crystal diffraction .

Advanced Research Questions

Q. How do electronic effects of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : Bromine’s higher electronegativity activates the pyridine ring for Suzuki-Miyaura couplings at C3, while chlorine at C5 deactivates adjacent positions. Use Pd(PPh) catalysts with arylboronic acids in THF/HO (80°C, 12 h) for selective functionalization .

- Data Contradictions : Conflicting reports on reaction efficiency may arise from competing dehalogenation pathways. Monitor byproducts via GC-MS and optimize ligand ratios (e.g., XPhos) to suppress side reactions .

Q. What strategies resolve discrepancies in reported biological activity data for this compound derivatives in enzyme inhibition studies?

- Analysis Framework :

- Assay Variability : Compare IC values under standardized conditions (pH 7.4, 37°C). For example, conflicting data on acetylcholinesterase inhibition may stem from solvent effects (DMSO vs. aqueous buffers) .

- Molecular Docking : Use AutoDock Vina to model interactions between the compound and enzyme active sites. Validate with mutagenesis studies (e.g., replacing Ser203 in cholinesterase) .

Q. How can crystallographic twinning or disorder in this compound crystals be addressed during refinement?

- SHELX Workflow :

- Twinning Detection : Analyze intensity statistics (e.g., Hooft parameter > 0.5) in SHELXL. Apply TWIN/BASF commands to model twin domains .

- Disorder Refinement : Split occupancy of ethoxy groups using PART instructions. Restrain thermal parameters (ISOR) to prevent overfitting .

Methodological Considerations

Q. What analytical techniques are critical for quantifying trace impurities in this compound batches?

- HPLC-MS : Use a C18 column (ACN/HO + 0.1% formic acid) to separate impurities. Detect halogenated byproducts (e.g., dihalopyridines) via negative-ion ESI-MS .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical %C, %H, and %N (deviation < 0.4% acceptable) .

Q. How can computational chemistry predict the stability of this compound under varying storage conditions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate bond dissociation energies (BDEs) for Br-C and Cl-C bonds to assess thermal degradation risks .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor decomposition via NMR (appearance of ethoxy hydrolysis products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.